molecular formula C17H14Br2O B1316024 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] CAS No. 934269-17-7

2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]

Cat. No.: B1316024
CAS No.: 934269-17-7
M. Wt: 394.1 g/mol
InChI Key: VJAHYEYQWMPHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] is a chemical compound with the molecular formula C17H14Br2O It is characterized by the presence of two bromine atoms and a spiro linkage between a fluorene and a pyran ring

Scientific Research Applications

2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a pharmacophore for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] typically involves the bromination of a precursor fluorene compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] involves its interaction with various molecular targets. The bromine atoms and spiro linkage play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromofluorene: Similar in structure but lacks the spiro linkage with the pyran ring.

    2,7-Dibromo-9,9’-spirobifluorene: Contains a spiro linkage but differs in the position and number of bromine atoms.

    2,7-Dibromo-9,9’-dihexylfluorene: Similar bromination pattern but with different substituents on the fluorene ring.

Uniqueness

2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] is unique due to its specific combination of bromine atoms and spiro linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,7-dibromospiro[fluorene-9,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2O/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAHYEYQWMPHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581762
Record name 2,7-Dibromospiro[fluorene-9,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934269-17-7
Record name 2,7-Dibromospiro[fluorene-9,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.